

Application Notes and Protocols for Controlled Atmosphere Brazing (CAB) using KAlF₄ Flux

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Compound of Interest

Compound Name: Potassium tetrafluoroaluminate

Cat. No.: B076227

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Controlled Atmosphere Brazing (CAB) with KAlF₄ Flux

Controlled Atmosphere Brazing (CAB) is a state-of-the-art method for joining aluminum components, widely employed in the manufacturing of heat exchangers for the automotive and HVAC industries.[1] This process utilizes a non-corrosive potassium aluminum fluoride (KAlF₄) flux in a nitrogen-rich, controlled atmosphere furnace.[1] The KAlF₄ flux is critical for disrupting the tenacious native oxide layer (Al₂O₃) on aluminum surfaces, which would otherwise prevent proper wetting and flow of the filler metal.[2] The controlled atmosphere, typically nitrogen with low oxygen and moisture levels, prevents re-oxidation of the aluminum during the high-temperature brazing cycle.[3] This technology enables the production of lightweight, robust, and complex aluminum assemblies with high joint integrity.[4]

Mechanism of KAlF₄ Flux Action

The effectiveness of the CAB process hinges on the chemical and physical transformations of the KAlF₄ flux at elevated temperatures. The flux, often a mixture of **potassium tetrafluoroaluminate** (KAlF₄) and potassium pentafluoroaluminate (K₂AlF₅), undergoes several key changes during the heating cycle.[5]

- **Dehydration:** As the temperature rises (starting from 90°C), any hydrated forms of the flux, such as $K_2AlF_5 \cdot H_2O$, release their water of crystallization.[5]
- **Eutectic Formation:** Above 490°C, a chemical reaction occurs where $2 K_2AlF_5 \rightarrow KAlF_4 + K_3AlF_6$. This transformation is crucial as it forms a eutectic mixture with a well-defined melting range of 565°C to 572°C.[5]
- **Oxide Removal:** Once molten, the flux becomes active, dissolving and displacing the aluminum oxide layer from the surfaces to be joined.[2] This allows the molten aluminum-silicon filler metal to wet the base metal.
- **Joint Formation:** With the oxide barrier removed, the filler metal flows into the joint via capillary action.[2] Upon cooling, it solidifies to form a strong metallurgical bond.[2]

Data Presentation: Process Parameters and Outcomes

The success of the CAB process is dependent on the precise control of several key parameters. The following tables summarize quantitative data for these parameters.

Parameter	Recommended Range	Unit	Notes
Furnace Atmosphere			
Nitrogen (N ₂) Purity	> 99.995	%	The primary inert gas to prevent oxidation.
Oxygen (O ₂) Content	< 100	ppm	Minimizes re-oxidation of aluminum surfaces.
Dew Point	≤ -40	°C	Low moisture content is critical to prevent reaction with flux and formation of HF gas.
Flux Application			
Flux Loading (Standard)	3 - 5	g/m ²	Recommended for most applications to ensure sufficient oxide removal without excessive residue.
Flux Loading (High Mg Alloys)	10 - 15	g/m ²	Higher loading may be necessary to counteract the "poisoning" effect of magnesium. [2]
Brazing Cycle			
Heating Rate	up to 45	°C/min	A faster heating rate is generally preferred to ensure the flux is molten when the filler metal melts. [5]
Brazing Temperature	590 - 610	°C	Must be above the filler metal's liquidus temperature but below

			the base metal's solidus.[6]
Dwell Time at Brazing Temp.	3 - 5	min	Time must be sufficient for the filler metal to flow and form joints, but not so long as to cause excessive erosion of the base metal.[5]
Cooling Rate (Initial)	30 - 55	°C/s	The cooling rate can influence the microstructure and mechanical properties of the joint.[7]

Table 1: Key Process Parameters for Controlled Atmosphere Brazing.

Alloy Combination	Brazing Temperature (°C)	Dwell Time (min)	Resulting Joint Shear Strength (MPa)
3003 with Al-Si-Cu-Ni filler	565	15	46.4
3003 with Al-Si-Cu-Ni filler	570	15	~60
3003 with Al-Si-Cu-Ni filler	575	15	~62.3
3003 with Al-Si-Cu-Ni filler	575	20	76.1

Table 2: Example Brazing Parameters and Resulting Joint Strength for AA3003. Data is illustrative and specific outcomes will depend on the exact filler metal and joint design.[8]

Flux Type	Flux Load (g/m ²)	Base Material (Mg Content)	Fillet Formation Quality
NOCOLOK® Cs Flux	10	1.36%	Very small, inconsistent seam
MD001212 LiCs24	10	1.36%	Small, weak seam
NOCOLOK® Cs Flux	15	1.36%	Weak seam
MD001212 LiCs24	15	1.36%	Thicker seam, good quality joint

Table 3: Influence of Flux Composition and Loading on Brazing High Magnesium (Mg) Aluminum Alloys.[\[2\]](#)

Experimental Protocols

Protocol for Sample Preparation and Flux Application

- Component Cleaning:
 - Thoroughly degrease all aluminum components to remove oils, lubricants, and other contaminants.[\[5\]](#)
 - Employ either an aqueous cleaning solution at 50-80°C or thermal degreasing for lubricants designed to evaporate.[\[5\]](#)
 - For laboratory-scale experiments, ultrasonic cleaning in ethanol for 10 minutes at 60°C can be effective.[\[3\]](#)
- Flux Slurry Preparation:
 - Prepare an aqueous slurry of the KAlF₄ flux. The concentration will depend on the application method.
 - Maintain continuous agitation of the slurry to prevent the flux particles from settling.
- Flux Application:

- Apply the flux slurry to the components to be brazed using spraying, dipping, or flooding methods to achieve a uniform coating.
- For precise laboratory application, an airbrush or micropipette can be used to control the flux load on the joint area.
- Drying:
 - Dry the flux-coated components in an oven at a temperature between 150°C and 200°C to evaporate the water before they enter the brazing furnace.

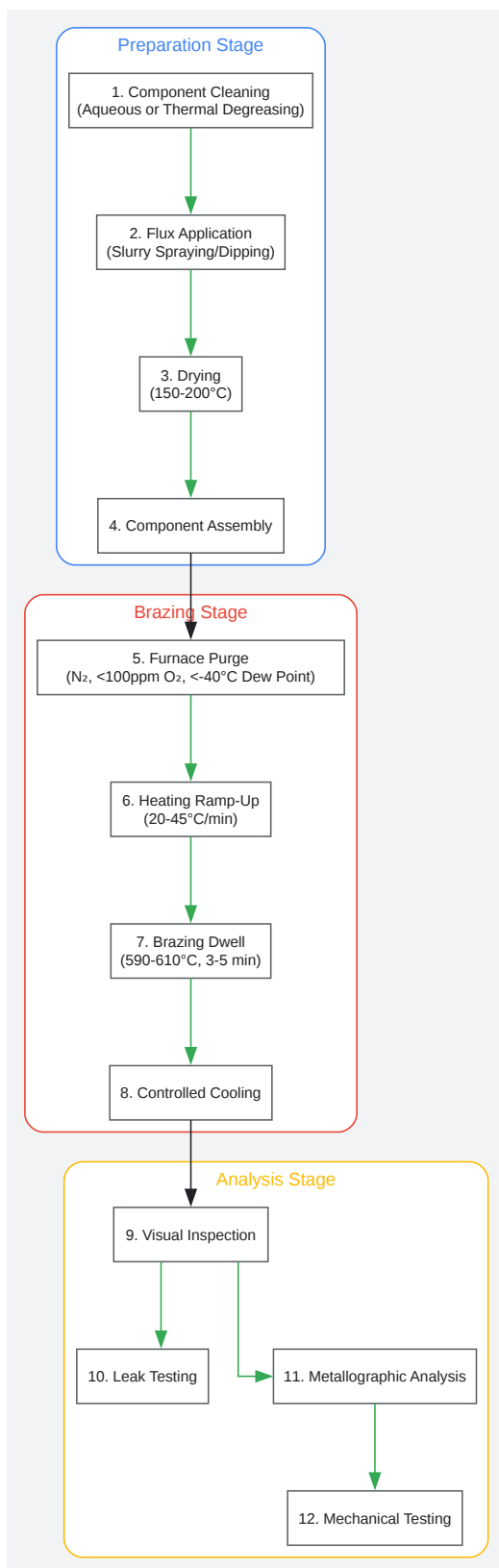
Protocol for Controlled Atmosphere Brazing Cycle

- Furnace Purging:
 - Place the assembled components into the CAB furnace.
 - Purge the furnace with high-purity nitrogen gas to reduce the oxygen concentration to below 100 ppm and the dew point to -40°C or lower.
- Heating Ramp-Up:
 - Program the furnace to heat the assembly at a controlled rate, typically between 20°C/min and 45°C/min.[5]
- Brazing (Dwell):
 - Hold the assembly at the target brazing temperature (e.g., 600°C) for a dwell time of 3 to 5 minutes.[5] This allows for temperature equalization and for the molten filler metal to flow into the joints.
- Cooling:
 - Cool the brazed assembly under the controlled nitrogen atmosphere. The initial cooling rate should be rapid enough to achieve a fine-grained microstructure in the joint.
 - Continue cooling until the part temperature is below 200°C before removing it from the furnace to prevent oxidation.

Protocol for Post-Brazing Analysis

- Visual Inspection:
 - Visually examine the brazed joints for completeness, uniformity of fillets, and any signs of defects such as voids or excessive erosion.
- Leak Testing:
 - For components like heat exchangers, perform a leak test (e.g., helium mass spectrometry) to ensure joint integrity.[\[8\]](#)
- Metallographic Analysis:
 - Section the brazed joint using a precision saw.[\[9\]](#)
 - Mount the sectioned sample in a resin and polish it to a mirror finish using standard metallographic procedures.[\[9\]](#)
 - Etch the sample to reveal the microstructure of the joint, including the filler metal, base metal, and any intermetallic phases.
 - Examine the microstructure using optical microscopy or a scanning electron microscope (SEM) to assess fillet size, porosity, and the extent of base metal erosion.[\[9\]](#)
- Mechanical Testing:
 - Prepare test specimens according to relevant standards (e.g., ASTM D1002 for lap shear strength).
 - Perform tensile or shear tests to quantify the mechanical strength of the brazed joint.

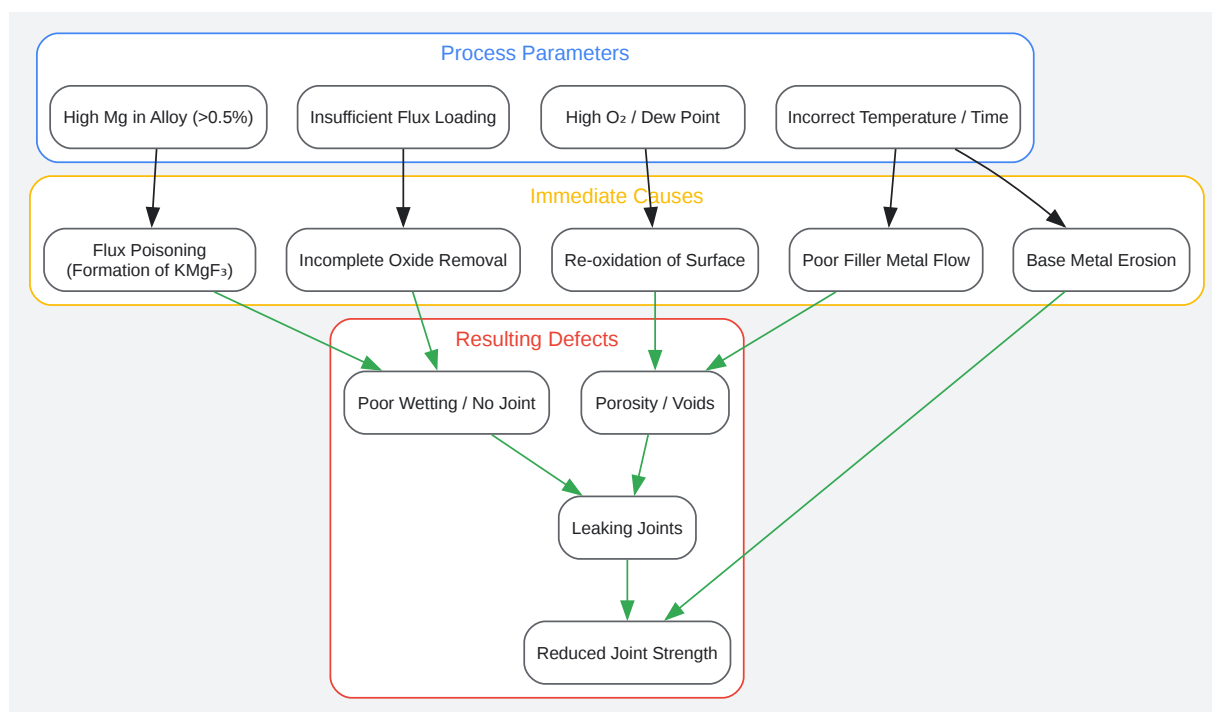
Mandatory Visualizations



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Caption: Experimental workflow for Controlled Atmosphere Brazing (CAB).

Caption: Chemical and physical mechanism of KAlF₄ flux during brazing.



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Caption: Logical relationships between process parameters and common brazing defects.

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